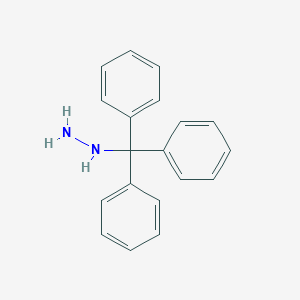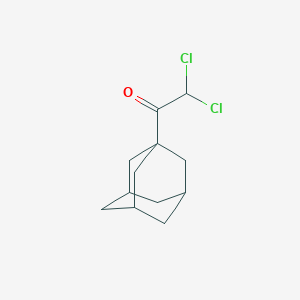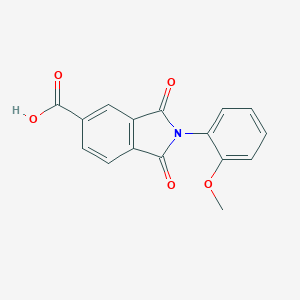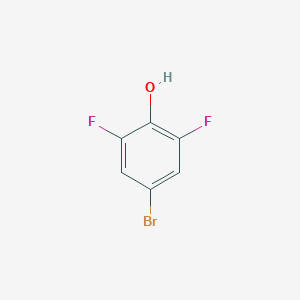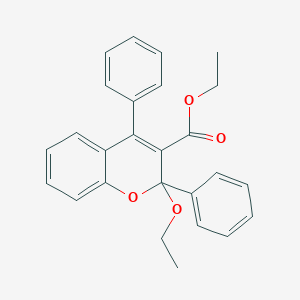
ethyl 2-ethoxy-2,4-diphenylchromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester is a chemical compound with the molecular formula C26H24O4 and a molecular weight of 400.47 g/mol . It is known for its unique structure, which includes a benzopyran ring system substituted with ethoxy and diphenyl groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-ethoxy-2,4-diphenyl-2H-chromene-3-carboxylic acid with ethanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to fully elucidate the exact mechanisms and molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
7-Methylcoumarin: Another benzopyran derivative with similar structural features but different substituents.
Ethyl coumarin-3-carboxylate: Shares the benzopyran core but differs in the substituents attached to the ring
Uniqueness
2H-1-Benzopyran-3-carboxylic acid, 2-ethoxy-2,4-diphenyl-, ethyl ester is unique due to its specific combination of ethoxy and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Número CAS |
19723-39-8 |
|---|---|
Fórmula molecular |
C26H24O4 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
ethyl 2-ethoxy-2,4-diphenylchromene-3-carboxylate |
InChI |
InChI=1S/C26H24O4/c1-3-28-25(27)24-23(19-13-7-5-8-14-19)21-17-11-12-18-22(21)30-26(24,29-4-2)20-15-9-6-10-16-20/h5-18H,3-4H2,1-2H3 |
Clave InChI |
CCRDIEHZFWQCPL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)OCC)C4=CC=CC=C4 |
SMILES canónico |
CCOC(=O)C1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)OCC)C4=CC=CC=C4 |
Sinónimos |
2-Ethoxy-2,4-diphenyl-2H-1-benzopyran-3-carboxylic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


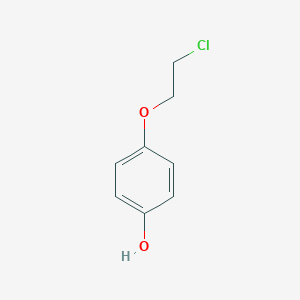

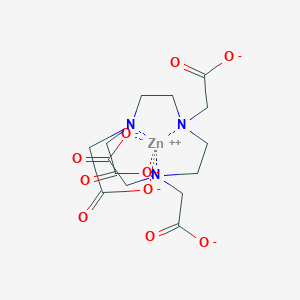
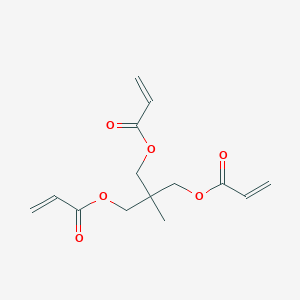
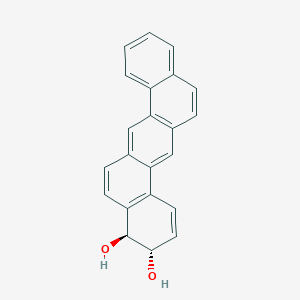

![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate](/img/structure/B12405.png)

